molecular formula C81H144N24O19S B1495366 MAPKK2 (1-16) (human, mouse, rat) CAS No. 496957-39-2

MAPKK2 (1-16) (human, mouse, rat)

Cat. No.: B1495366
CAS No.: 496957-39-2
M. Wt: 1790.2 g/mol
InChI Key: RWKXCGNCPWHOBT-PYEFZQCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAPKK2 (1-16) (human, mouse, rat): is a peptide fragment derived from the Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAPKK2) protein. This compound plays a crucial role in various cellular processes, including signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAPKK2 (1-16) typically involves solid-phase peptide synthesis (SPPS). This method uses automated synthesizers to sequentially add amino acids to a growing peptide chain, anchored to a solid resin. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of MAPKK2 (1-16) follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

MAPKK2 (1-16) can undergo various chemical reactions, including:

  • Oxidation: : Conversion of specific amino acids to their oxidized forms.

  • Reduction: : Reduction of disulfide bonds to free thiols.

  • Substitution: : Replacement of amino acids with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

  • Reduction: : Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

  • Substitution: : Various reagents depending on the specific substitution desired.

Major Products Formed

  • Oxidation: : Oxidized amino acids such as cysteine to cystine.

  • Reduction: : Reduced disulfide bonds.

  • Substitution: : Modified peptide sequences with different functional groups.

Scientific Research Applications

MAPKK2 (1-16) is widely used in scientific research due to its role in cellular signaling pathways. It is employed in studies related to:

  • Chemistry: : Investigating peptide interactions and stability.

  • Biology: : Understanding signal transduction mechanisms.

  • Medicine: : Exploring potential therapeutic targets for diseases such as cancer and inflammation.

  • Industry: : Developing diagnostic tools and biotechnological applications.

Mechanism of Action

MAPKK2 (1-16) exerts its effects by interacting with specific molecular targets and pathways. It is involved in the p38 mitogen-activated protein kinase (p38MAPK) pathway, which regulates various cellular responses to stress and inflammation. The compound modulates the activity of RNA-binding proteins, influencing transcript stability and gene expression.

Comparison with Similar Compounds

MAPKK2 (1-16) is unique in its specific amino acid sequence and its role in the p38MAPK pathway. Similar compounds include other MAPK pathway components such as MAPKAPK2 (MK2) and various MAPKs (e.g., ERK, JNK). These compounds share similarities in their involvement in cellular signaling but differ in their specific functions and targets.

Properties

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H144N24O19S/c1-15-45(10)62(74(118)99-56(40-60(84)107)78(122)105-35-22-28-59(105)79(123)124)101-75(119)63(48(13)106)102-70(114)54(38-42(4)5)96-65(109)47(12)92-71(115)57-26-20-34-104(57)77(121)55(39-43(6)7)98-73(117)61(44(8)9)100-72(116)58-27-21-33-103(58)76(120)52(23-16-17-30-82)95-68(112)51(25-19-32-90-81(87)88)94-67(111)50(24-18-31-89-80(85)86)93-64(108)46(11)91-69(113)53(37-41(2)3)97-66(110)49(83)29-36-125-14/h41-59,61-63,106H,15-40,82-83H2,1-14H3,(H2,84,107)(H,91,113)(H,92,115)(H,93,108)(H,94,111)(H,95,112)(H,96,109)(H,97,110)(H,98,117)(H,99,118)(H,100,116)(H,101,119)(H,102,114)(H,123,124)(H4,85,86,89)(H4,87,88,90)/t45-,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,61-,62-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKXCGNCPWHOBT-PYEFZQCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H144N24O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1790.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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